molecular formula C21H19NO6 B3562758 N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide

N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide

Cat. No.: B3562758
M. Wt: 381.4 g/mol
InChI Key: JZKGOWUHGZLZGT-UHFFFAOYSA-N
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Description

N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide is a complex organic compound that features a unique combination of structural motifs, including a benzo[1,3]dioxole ring, a chromenone moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide typically involves multiple steps, including the formation of the benzo[1,3]dioxole and chromenone intermediates, followed by their coupling and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is being investigated for its potential anticancer properties.

    Biological Studies: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and signaling pathways.

    Chemical Biology: Researchers use this compound to probe the structure-activity relationships of related molecules and to develop new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide is unique due to its combination of structural motifs, which confer specific biological activities and make it a versatile compound for various research applications. Its ability to target tubulin and disrupt microtubule assembly sets it apart from other compounds with similar structures.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-3-13-8-20(24)28-21-12(2)16(7-5-15(13)21)25-10-19(23)22-14-4-6-17-18(9-14)27-11-26-17/h4-9H,3,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKGOWUHGZLZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide
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N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide
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N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide
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N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide
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N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide
Reactant of Route 6
N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide

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